Tert-butyl 2-fluoro-5-nitrobenzoate
Overview
Description
Tert-butyl 2-fluoro-5-nitrobenzoate: is an organic compound with the molecular formula C11H12FNO4 and a molecular weight of 241.22 g/mol . This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom, and a nitro group attached to a benzene ring. It is primarily used in research and development within the fields of organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-fluoro-5-nitrobenzoate typically involves the esterification of 2-fluoro-5-nitrobenzoic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Tert-butyl 2-fluoro-5-nitrobenzoate can undergo reduction reactions to convert the nitro group to an amino group.
Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often involving a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C), tetrahydrofuran.
Substitution: Potassium carbonate, dimethylformamide, nucleophiles (amines, thiols).
Major Products:
Reduction: Tert-butyl 5-amino-2-fluorobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-fluoro-5-nitrobenzoate is used extensively in scientific research, particularly in the synthesis of more complex organic molecules. Its applications include:
Chemistry: As a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the development of fluorescent probes and imaging agents.
Medicine: As an intermediate in the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-fluoro-5-nitrobenzoate in chemical reactions primarily involves the reactivity of its functional groups. The nitro group is electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. The ester group can undergo hydrolysis under acidic or basic conditions, and the fluorine atom can participate in substitution reactions due to its electronegativity.
Comparison with Similar Compounds
- Tert-butyl 4-fluoro-2-nitrobenzoate
- Tert-butyl 3-fluoro-4-nitrobenzoate
Comparison: Tert-butyl 2-fluoro-5-nitrobenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
tert-butyl 2-fluoro-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-6-7(13(15)16)4-5-9(8)12/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDUZCFVCPSEOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625291 | |
Record name | tert-Butyl 2-fluoro-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
526218-22-4 | |
Record name | tert-Butyl 2-fluoro-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.